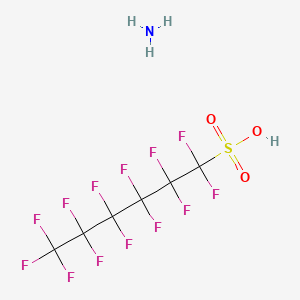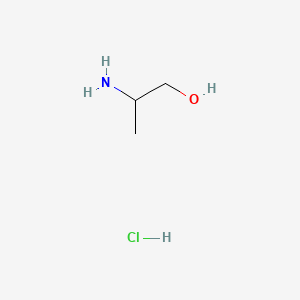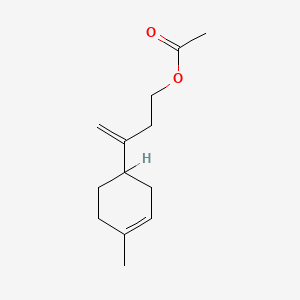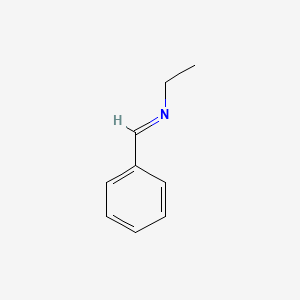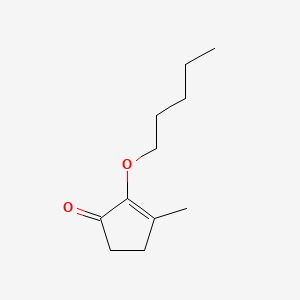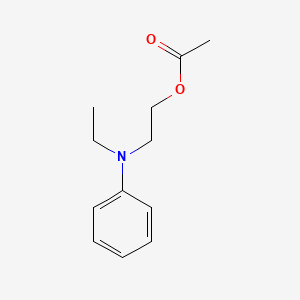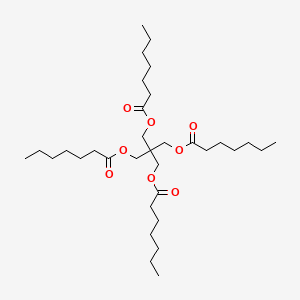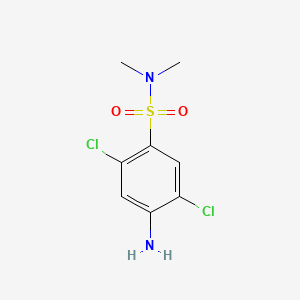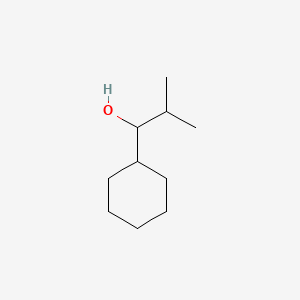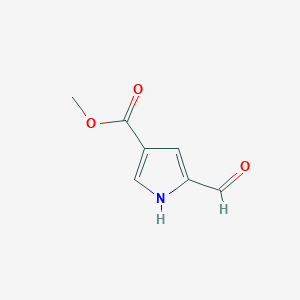
Methyl 5-formyl-1H-pyrrole-3-carboxylate
Overview
Description
“Methyl 5-formyl-1H-pyrrole-3-carboxylate” is an organic compound with the molecular formula C7H7NO3 . It has a molecular weight of 153.14 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H7NO3/c1-11-7(10)5-2-6(4-9)8-3-5/h2-4,8H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Antimicrobial Applications
Methyl 5-formyl-1H-pyrrole-3-carboxylate and its derivatives demonstrate significant applications in the field of antimicrobial research. For instance, synthesized pyrrole derivatives, including compounds related to this compound, have been found to possess notable antibacterial and antifungal activities. The presence of the heterocyclic ring in these compounds contributes to their antimicrobial effectiveness, with certain modifications like the introduction of a methoxy group further enhancing this activity (Hublikar et al., 2019).
Synthesis of Bioactive Compounds
This compound is a key building block in synthesizing various bioactive pyrroles. These pyrroles, including natural products like lycogarubin C, permethyl storniamide A, and lamellarin G trimethyl ether, have been studied for their anti-tumor activity, HIV integrase inhibition, and vascular disrupting properties. The versatility of this compound derivatives allows for easy modification and synthesis of these bioactive compounds (Gupton et al., 2014).
Novel Synthesis Methods
Innovative synthesis methods using this compound have been developed. For example, an isoxazole strategy was employed for synthesizing α-aminopyrrole derivatives from methyl 5-aminopyrrole-3-carboxylates. This method involves a sequence of reactions including a domino process with ring-opening and cyclization steps, demonstrating the compound's versatility in synthetic chemistry (Galenko et al., 2019).
Application in Organic Synthesis
The compound and its related derivatives are widely used in the synthesis of complex organic molecules. For instance, the Vilsmeier-Haack reaction of certain pyrrole carboxylates leads to derivatives that can be used as starting compounds for various synthetic pathways, including the synthesis of oximes and carbamides (Zemanová & Gašparová, 2013).
Isolation from Natural Sources
Derivatives of this compound have been isolated from natural sources such as the fruits of Lycycium chinense. These isolates include novel pyrrole alkaloids with unique structural features. The elucidation of these structures contributes to our understanding of naturally occurring pyrrole derivatives and their potential biological activities (Youn et al., 2016).
Development of Antimicrobial Agents
Research has focused on designing and synthesizing new derivatives of pyrrole, modifying elements like chlorine, amide, and oxazole fragments. These modifications aim to discover novel antimicrobial agents, with certain derivatives showing promising anti-staphylococcus and antifungal activities. This research highlights the potential of this compound derivatives in developing new antimicrobial compounds (Biointerface Research in Applied Chemistry, 2020).
Electrochemical Studies
The compound has been utilized in electrochemical studies to understand the interaction and competition between different functional groups like ester and formyl. Such studies are crucial for developing more efficient synthetic routes and understanding the chemical behavior of these compounds under various conditions (Niwayama & Houk, 1992).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
This compound is a derivative of pyrrole, a heterocyclic aromatic organic compound .
Mode of Action
Pyrrole derivatives are known to interact with various biological targets, leading to a range of potential effects .
Biochemical Pathways
Pyrrole derivatives are known to have diverse biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound has a molecular weight of 153.14 , which suggests it could potentially be absorbed in the gastrointestinal tract following oral administration.
Result of Action
As a pyrrole derivative, it may have a range of potential biological activities .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect its stability and activity .
properties
IUPAC Name |
methyl 5-formyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-7(10)5-2-6(4-9)8-3-5/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBYTBKDUXJEPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342151 | |
| Record name | Methyl 5-formylpyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5910-05-4 | |
| Record name | Methyl 5-formylpyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

